molecular formula C7H9N3O B3423312 2-amino-N-(pyridin-3-yl)acetamide CAS No. 294888-93-0

2-amino-N-(pyridin-3-yl)acetamide

Cat. No.: B3423312
CAS No.: 294888-93-0
M. Wt: 151.17 g/mol
InChI Key: VJDJWMYXCWMVAH-UHFFFAOYSA-N
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Description

Significance of 2-Amino-N-(pyridin-3-yl)acetamide Derivatives in Research

The introduction of a 2-amino group to the N-(pyridin-3-yl)acetamide backbone gives rise to this compound and its derivatives, a class of compounds with demonstrated importance in various research domains. Although detailed public research on the parent compound itself is limited, its analogues, where the amino group or other parts of the molecule are substituted, have shown significant promise.

For instance, derivatives of the closely related 2-(pyridin-3-yloxy)acetamide (B2556959) have been synthesized and evaluated as potential anti-HIV-1 agents. These compounds act as non-nucleoside reverse transcriptase inhibitors, a critical class of drugs in the management of HIV. google.com Furthermore, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been identified as potent, noncovalent inhibitors of the SARS-CoV 3CL protease, an essential enzyme for the replication of the SARS coronavirus. nih.gov This highlights the potential of the core structure in the development of antiviral therapeutics.

In the realm of antibacterial research, N-pyridin-3-yl substituted [phenylsulphonamido] acetamide (B32628) derivatives have been synthesized and have demonstrated antibacterial activities. shachemlin.com Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive bacteria. nih.gov

The significance of this scaffold extends to the field of oncology as well. The structural motif is being explored for its potential as a PIM-1 kinase inhibitor, a target implicated in cancers like leukemia and prostate cancer. researchgate.net

Overview of Academic Research Trajectories for this compound and its Analogues

The academic research trajectory for this compound and its analogues is multifaceted. A significant portion of the research focuses on medicinal chemistry, with a clear emphasis on developing inhibitors for various enzymes implicated in human diseases. The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery. nih.govresearchgate.net

Another important research avenue is its application in synthetic chemistry as a versatile intermediate. For example, related structures like N-alkyl-2-(pyridin-3-carbothioamido)acetamides are used as key intermediates in the synthesis of pesticidal thiazole (B1198619) amides, indicating a trajectory towards agrochemical research. google.com This demonstrates the compound's utility beyond pharmaceutical applications.

The development of novel synthetic methodologies to construct the pyridine-acetamide core and its derivatives is also an active area of research. This includes the exploration of efficient, one-pot multicomponent reactions to generate a library of diverse analogues for biological screening.

Detailed Research Findings

The following tables present a selection of research findings for derivatives of the this compound scaffold, illustrating their biological activities.

Compound Derivative ClassTargetNotable FindingReference
2-(Pyridin-3-yloxy)acetamide DerivativesHIV-1 Reverse TranscriptaseModerate inhibitory activity against wild-type HIV-1. google.com
N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamidesSARS-CoV 3CL ProteasePotent noncovalent inhibitors. nih.gov
N-pyridin-3-yl substituted [phenylsulphonamido] acetamideBacteriaCompounds possess antibacterial activities. shachemlin.com
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteriaStrong antibacterial activity observed. nih.gov
N-(pyridin-3-yl)acetamide derivativePIM-1 kinasePotential for development as a cancer therapeutic. researchgate.net
N-alkyl-2-(pyridin-3-carbothioamido)acetamidesSynthetic IntermediateUsed in the synthesis of pesticidal thiazole amides. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDJWMYXCWMVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294888-93-0
Record name 2-amino-N-(pyridin-3-yl)acetamide
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Synthetic Methodologies and Chemo Synthetic Innovations

General Synthetic Routes to 2-Amino-N-(pyridin-3-yl)acetamide

The fundamental structure of this compound is assembled by forming an amide bond between a 2-aminoacetic acid moiety and a 3-aminopyridine (B143674) core. The primary challenge in this synthesis is the direct reaction of a carboxylic acid with an amine, which typically results in an acid-base reaction forming a salt rather than an amide. To overcome this, synthetic chemists employ strategies that activate the carboxylic acid component, rendering it susceptible to nucleophilic attack by the amine.

The creation of the central amide linkage in this compound is most commonly achieved through two principal pathways: the acyl chloride method and the use of coupling reagents.

The acyl chloride method is a robust, two-step process. It begins with the conversion of a protected 2-aminoacetic acid (such as N-Boc-glycine) into a more reactive 2-(protected-amino)acetyl chloride. This activation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orgacs.org The resulting acyl chloride is then reacted with 3-aminopyridine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired amide bond. acs.org

The direct coupling method offers a milder, one-pot alternative by using activating agents, known as coupling reagents, that facilitate amide bond formation directly from the carboxylic acid and amine. ucl.ac.uk This approach is prevalent in peptide synthesis, where preserving the stereochemical integrity of amino acids is critical. nih.govchemrxiv.org These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine. A variety of such reagents are available, each with specific characteristics regarding reactivity, cost, and potential for side reactions like racemization. ucl.ac.uk

Key coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress racemization. ucl.ac.uk Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) represent another major class of highly effective coupling agents. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Synthesis This interactive table summarizes common reagents used for the synthesis of amide bonds.

Reagent Class Example(s) Key Features
Carbodiimides DCC, EDC Cost-effective; Byproducts can be difficult to remove (DCC) or water-soluble (EDC); Often used with additives (e.g., HOBt) to reduce racemization. ucl.ac.uk
Phosphonium Salts PyBOP, PyAOP High reactivity; Can be used in excess to drive slow reactions to completion.
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU Very efficient with fast reaction times; HATU is particularly effective for difficult couplings due to the properties of its HOAt leaving group. ucl.ac.uk

Introducing substituents onto the pyridine (B92270) ring of this compound can be achieved either by starting with a pre-functionalized 3-aminopyridine or by modifying the pyridine ring after the amide bond has been formed. The choice of strategy depends on the desired substituent and its compatibility with the amidation reaction conditions.

An innovative approach combines amidation with pyridine functionalization in a single, catalytic cascade. For instance, an organophosphorus-catalyzed three-component condensation of a carboxylic acid, an amine, and a pyridine N-oxide can generate 2-amidopyridines. This method achieves C-H functionalization at the C2 position of the pyridine ring concurrently with amide bond formation, demonstrating high efficiency and modularity.

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of the parent compound is crucial for exploring structure-activity relationships in medicinal chemistry. This involves introducing various substituents on both the acetamide (B32628) and the pyridine portions of the molecule.

The efficiency of the synthesis can be significantly influenced by the electronic and steric properties of the substituents on the starting materials.

Electronic Effects: Electron-donating groups on the 3-aminopyridine ring can increase its nucleophilicity, potentially accelerating the rate of amide bond formation. Conversely, strong electron-withdrawing groups can decrease nucleophilicity, making the reaction more challenging and possibly requiring more powerful coupling reagents or harsher conditions. On the carboxylic acid partner, electron-withdrawing groups can make the carbonyl carbon more electrophilic, but may also increase the acidity of the α-proton, enhancing the risk of side reactions or epimerization.

Steric Effects: Bulky substituents near the reacting centers (the amine group of pyridine or the carboxyl group of the acid) can hinder the approach of the reactants, leading to lower reaction rates and yields. This is a common challenge in the synthesis of highly substituted amides. Overcoming steric hindrance may necessitate higher temperatures, longer reaction times, or the use of less sterically demanding and more reactive coupling agents.

Table 2: Conceptual Effects of Substituents on Amidation Yield This interactive table outlines the expected impact of different substituent types on the yield of amidation reactions.

Location of Substituent Substituent Type Expected Effect on Yield Rationale
Pyridine Ring Electron-Donating Group (e.g., -OCH₃) Increase Increases the nucleophilicity of the pyridine nitrogen.
Pyridine Ring Electron-Withdrawing Group (e.g., -NO₂) Decrease Reduces the nucleophilicity of the pyridine nitrogen.
α-Carbon of Acetamide Bulky Group (e.g., tert-Butyl) Decrease Steric hindrance impedes the approach of the nucleophile.
Pyridine Ring (ortho to amine) Bulky Group (e.g., -CH(CH₃)₂) Decrease Steric hindrance impedes the approach to the amine nitrogen.

When the α-carbon of the 2-aminoacetamide moiety is a chiral center (i.e., derived from an amino acid other than glycine), maintaining its stereochemical integrity during synthesis is paramount. The acidic nature of the α-proton makes chiral α-amino amides susceptible to epimerization (loss of stereochemical purity), particularly under basic conditions or during activation. nih.gov

Several strategies are employed to achieve stereoselective synthesis:

Chiral Starting Materials: The synthesis typically begins with an enantiomerically pure N-protected amino acid. The challenge then becomes preventing racemization during the coupling step. elsevierpure.com

Racemization-Suppressing Reagents: The use of additives like HOBt and especially HOAt is standard practice to minimize epimerization during carbodiimide-mediated couplings. Certain coupling reagents, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are known to be particularly effective for coupling epimerization-prone amino acids. nih.gov

Novel Methodologies: Innovative methods have been developed to circumvent the epimerization problem. An "umpolung amide synthesis" (UmAS) approach using N-aryl hydroxylamines avoids the formation of an epimerization-prone acyl donor, enabling the synthesis of chiral N-aryl amides with complete retention of stereochemistry. nih.gov Similarly, the use of ynamide coupling reagents has been shown to enable peptide synthesis using unprotected amino acids while suppressing epimerization. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for improvement, aiming to replace traditional methods that use stoichiometric activating agents and generate significant waste. sigmaaldrich.comsigmaaldrich.com

Several greener strategies for the synthesis of this compound and its derivatives are being explored:

Catalytic Direct Amidation: This approach avoids the use of stoichiometric coupling reagents. Boronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids, typically requiring the removal of water via azeotropic distillation or molecular sieves. ucl.ac.uk Activated silica (B1680970) has also been investigated as a catalyst for direct amide bond formation. whiterose.ac.uk

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bonds. Hydrolases can be used in low-water systems to shift the equilibrium toward amide formation, while ATP-dependent enzymes provide an alternative route in aqueous media. rsc.org

Atom Economy: Multicomponent reactions, such as the Ugi reaction, are inherently atom-economical as they combine three or more starting materials into a single product in one step, minimizing waste.

Safer Solvents: Research is ongoing to replace solvents like DMF, which face restrictions, with more environmentally friendly alternatives. Catalytic systems that operate in solvents like acetonitrile (B52724) or even water are highly desirable. acs.org

Solvent-Free Reaction Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, with a focus on reducing or eliminating the use of volatile organic solvents. While specific solvent-free methods for the synthesis of this compound are not extensively documented in the literature, general principles of green chemistry can be applied.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes allowing for reactions to be conducted without a solvent organic-chemistry.orgresearchgate.netrsc.org. For instance, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been successfully achieved under neat (solvent-free) microwave conditions nih.gov. This suggests that the condensation of a protected glycine (B1666218) derivative with 3-aminopyridine could potentially be carried out under similar solvent-free microwave conditions.

Another avenue for solvent-free amide bond formation involves the use of solid-state reactions or the use of coupling agents that also act as the reaction medium. For example, methoxysilanes have been investigated as coupling agents for the solvent-free formation of amide bonds nih.govresearchgate.net. These reactions proceed by heating a mixture of the carboxylic acid, amine, and the methoxysilane (B1618054) coupling agent, often providing the amide product in good to excellent yields without the need for a solvent nih.govresearchgate.net.

Catalyst Development for Efficient Synthesis

The development of efficient catalysts is paramount for improving the sustainability and cost-effectiveness of chemical syntheses. For the synthesis of this compound, catalysts can play a role in both the amide bond formation and the deprotection steps.

In the context of amide bond formation, various catalysts can be employed to facilitate the coupling of a protected glycine with 3-aminopyridine. While traditional coupling reagents are often used stoichiometrically, catalytic methods are being increasingly explored. For example, organophosphorus compounds have been shown to catalyze the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines nih.gov. This type of catalytic system could potentially be adapted for the synthesis of this compound.

Furthermore, photocatalysis has emerged as a powerful tool in organic synthesis. For instance, the direct C3-amidation of 2H-indazoles has been achieved using an inexpensive photocatalyst and N-aminopyridinium salts as the amidyl radical source, avoiding the need for pre-functionalization and expensive transition metal catalysts acs.org. While not a direct synthesis of the target compound, this highlights the potential of catalytic C-N bond formation strategies that could be explored.

For the deprotection of the Boc group, while strong acids are traditionally used, catalytic methods offer a milder and more selective alternative. Iron(III) salts have been reported as sustainable and inexpensive catalysts for the selective deprotection of N-Boc groups, even in the presence of other sensitive functional groups csic.es.

Catalyst TypeApplicationPotential Advantages
Microwave Irradiation Amide bond formationReduced reaction times, higher yields, potential for solvent-free conditions organic-chemistry.orgresearchgate.netrsc.org
Methoxysilanes Amide bond formationSolvent-free conditions, good to excellent yields nih.govresearchgate.net
Organophosphorus Catalysts Amide bond formationCatalytic three-component condensation nih.gov
Photocatalysts C-N bond formationMild reaction conditions, avoids expensive metals acs.org
Iron(III) Salts N-Boc deprotectionSustainable, inexpensive, mild, and selective csic.es

Purification and Isolation Techniques for Research-Grade Compounds

The purification and isolation of this compound are critical steps to obtain a compound of high purity suitable for research applications. The choice of purification method depends on the nature of the impurities present after the synthesis.

Recrystallization is a common and effective technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures mt.comlibretexts.org. For pyridinyl amides, a mixture of solvents, such as benzene (B151609) and ligroin, has been used for recrystallization orgsyn.org. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals libretexts.org. The use of activated carbon can also be employed to remove colored impurities orgsyn.org.

Chromatographic techniques are widely used for the purification of organic compounds, including pyridinyl derivatives.

Column Chromatography: This is a standard method for separating compounds based on their differential adsorption onto a stationary phase. For the purification of a related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, column chromatography on silica gel with an eluent system of ethyl acetate/methanol was employed nih.gov. This suggests that a similar system could be effective for purifying this compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high degree of resolution and is suitable for both analytical and preparative-scale separations. For aminopyridine isomers, various HPLC methods have been developed, including reversed-phase chromatography with ion-pairing reagents and mixed-mode chromatography sielc.comhelixchrom.comhelixchrom.com. A newer approach utilizes hydrogen-bonding interactions between the analyte and a specific stationary phase (SHARC 1 column) for the separation of aminopyridine isomers, which is compatible with mass spectrometry sielc.com.

Cation-Exchange Chromatography: This technique is particularly useful for separating basic compounds like aminopyridines from neutral or acidic impurities. A simple and efficient method for purifying pyridylaminated derivatives involves the use of a Dowex 50X8 column helixchrom.com.

The choice of the final purification method will be dictated by the scale of the synthesis and the required purity of the final product. A combination of these techniques may be necessary to achieve research-grade purity.

TechniquePrincipleTypical Application for Pyridinyl Amides
Recrystallization Differential solubilityRemoval of impurities from solid crude product orgsyn.org
Column Chromatography Differential adsorptionGeneral purification of reaction mixtures nih.gov
HPLC High-resolution separationAnalytical purity assessment and preparative purification sielc.comhelixchrom.comhelixchrom.com
Cation-Exchange Chromatography Separation based on chargeRemoval of non-basic impurities helixchrom.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-amino-N-(pyridin-3-yl)acetamide, distinct signals are expected for the protons on the pyridine (B92270) ring, the amide N-H proton, the methylene (B1212753) (-CH₂) group, and the primary amine (-NH₂) group. The protons of the primary amine and the amide are often broad and may exchange with deuterium (B1214612) oxide (D₂O). The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or combinations thereof) based on their position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and standard chemical shift values. Solvent: DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Amide N-H ~10.0 - 10.5 Broad Singlet
Pyridine H-2 ~8.6 - 8.8 Doublet
Pyridine H-6 ~8.2 - 8.4 Doublet
Pyridine H-4 ~7.9 - 8.1 Doublet of Doublets
Pyridine H-5 ~7.3 - 7.5 Doublet of Doublets
Methylene (-CH₂-) ~3.5 - 3.8 Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying the carbonyl carbon of the amide and the carbons of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and standard chemical shift values. Solvent: DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~170 - 175
Pyridine C-2 ~145 - 148
Pyridine C-6 ~141 - 144
Pyridine C-4 ~135 - 138
Pyridine C-3 ~133 - 136
Pyridine C-5 ~123 - 126

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would be crucial for confirming the connectivity of the protons on the pyridine ring, showing cross-peaks between H-4/H-5, H-5/H-6, and H-2/H-4 (a weaker, 4-bond coupling).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals from the pyridine ring and the methylene group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is vital for piecing together the molecular backbone. Key expected correlations would include the amide N-H proton to the carbonyl carbon (C=O) and the pyridine C-3. The methylene protons would show correlations to the carbonyl carbon and the primary amine carbon. The pyridine protons would show correlations to neighboring carbons within the ring, confirming their relative positions.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman, provides direct information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3400 - 3250 (two bands) Medium
Secondary Amide (N-H) Stretch 3370 - 3170 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 2960 - 2850 Medium-Weak
Amide I (C=O) Stretch 1680 - 1630 Strong
Primary Amine (N-H) Bend (Scissoring) 1650 - 1580 Medium
Amide II (N-H) Bend 1570 - 1515 Strong
Pyridine Ring (C=C, C=N) Stretch 1600 - 1430 Medium-Strong
Aromatic C-N Stretch 1335 - 1250 Strong

The presence of two distinct bands for the primary N-H stretch and a single band for the secondary amide N-H stretch would be a key diagnostic feature. orgchemboulder.comlibretexts.org The strong carbonyl (Amide I) and N-H bend (Amide II) absorptions are also definitive indicators of the amide group. libretexts.orgspectroscopyonline.com The various C=C and C=N stretching vibrations confirm the presence of the pyridine ring. elixirpublishers.commdpi.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and is particularly useful for analyzing aromatic ring systems.

Table 4: Expected Characteristic Raman Shifts for this compound

Functional Group Vibration Type Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Strong
Pyridine Ring Ring Breathing (Symmetric) ~990 - 1010 Strong
Pyridine Ring Ring Breathing (Trigonal) ~1020 - 1040 Strong
Amide I (C=O) Stretch 1680 - 1630 Medium

In the Raman spectrum, the most prominent peaks are often associated with the pyridine ring, especially the symmetric "ring breathing" modes around 1000 cm⁻¹. researchgate.net These strong and sharp signals are highly characteristic of the pyridine moiety. rsc.orgacs.org While the C=O stretch of the amide is observable, it is typically less intense than in the FT-IR spectrum. pitt.eduresearchgate.net Conversely, N-H stretching vibrations from the amine and amide groups are generally weak in Raman spectra. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular weight and provides insights into the lability of its chemical bonds.

The electron ionization mass spectrum of the constitutional isomer, 2-(pyridin-3-yl)acetamide, shows a distinct molecular ion peak [M]⁺• at a mass-to-charge ratio (m/z) of 136, which corresponds to the molecular weight of the compound. The fragmentation of this isomer is characterized by several key fragment ions. The most abundant fragment is observed at m/z 93, which can be attributed to the formation of the stable 3-picolyl cation, resulting from the cleavage of the amide bond. Another significant peak appears at m/z 92, likely due to the loss of a hydrogen atom from the 3-picolyl cation or through a rearrangement process.

Based on the principles of mass spectrometry and the known fragmentation behavior of related compounds, a plausible fragmentation pathway for this compound can be proposed. The molecular ion [M]⁺• at m/z 151 would be expected. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, leading to the formation of a resonance-stabilized cation.

Amide bond cleavage: Cleavage of the amide bond can occur in two ways, leading to either the pyridin-3-ylaminyl radical and the acetyl cation, or the pyridin-3-yl isocyanate and a methyl radical.

Loss of ammonia (B1221849): The primary amine may be lost as a neutral ammonia molecule, particularly in chemical ionization mass spectrometry.

The predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other common adducts of the isomeric 2-amino-2-(pyridin-2-yl)acetamide (B3044531) provide further insight into the gas-phase ion structure. These values can be used for comparison with experimental data from ion mobility-mass spectrometry to aid in structural confirmation.

Table 1: Key Mass Spectrometry Data for Isomers of this compound

ParameterValueSource Compound
Molecular FormulaC₇H₉N₃OThis compound
Molecular Weight151.17 g/mol This compound
Monoisotopic Mass151.07456 DaThis compound
Experimental GC-MS Data 2-(pyridin-3-yl)acetamide
Molecular Ion (m/z)136 nih.gov
Base Peak (m/z)93 nih.gov
Second Highest Peak (m/z)136 nih.gov
Third Highest Peak (m/z)92 nih.gov
Predicted Collision Cross Section (CCS) Data 2-amino-2-(pyridin-2-yl)acetamide
[M+H]⁺ (Ų)130.7
[M+Na]⁺ (Ų)137.1
[M-H]⁻ (Ų)132.2

Note: Experimental data is for the isomer 2-(pyridin-3-yl)acetamide. Predicted CCS data is for the isomer 2-amino-2-(pyridin-2-yl)acetamide.

X-ray Crystallography for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not publicly available, an analysis of the closely related compound, N-(pyridin-3-yl)acetamide, provides a strong foundation for understanding its potential solid-state conformation and intermolecular interactions. X-ray crystallography of N-(pyridin-3-yl)acetamide reveals a monoclinic crystal system with the space group P2₁/c.

In the crystal structure of N-(pyridin-3-yl)acetamide, the most significant intermolecular interaction is the N-H···N hydrogen bond formed between the amide nitrogen of one molecule and the pyridine nitrogen of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains. These chains are then further interconnected by weaker C-H···O hydrogen bonds, creating a robust three-dimensional supramolecular assembly.

For this compound, the presence of the additional -NH₂ group would introduce at least two more hydrogen bond donors. This would likely result in a more intricate hydrogen-bonding network, possibly involving N-H···O and N-H···N interactions. The formation of dimeric motifs or more complex sheet-like structures through these additional hydrogen bonds is a strong possibility, which would significantly influence the physicochemical properties of the solid material, such as its melting point and solubility.

Table 2: Crystallographic Data for the Related Compound N-(pyridin-3-yl)acetamide

ParameterValue
Chemical FormulaC₇H₈N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.334
b (Å)16.485
c (Å)7.766
α (°)90
β (°)106.86
γ (°)90
Volume (ų)652.8
Z4

Data obtained from the Cambridge Crystallographic Data Centre for N-(pyridin-3-yl)acetamide.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a stereocenter were introduced into the molecule, for instance, by substitution at the α-carbon of the acetamide (B32628) moiety, chiral derivatives would be formed. In such cases, chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be indispensable for characterizing the enantiomeric purity and determining the absolute configuration of the separated enantiomers.

A comprehensive search of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, this section is not currently applicable to the known derivatives of this compound. Should such chiral analogues be synthesized in the future, their chiroptical properties would provide valuable information on their three-dimensional structure in solution and would be crucial for stereospecific applications, particularly in the context of pharmacology and asymmetric catalysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure, which in turn governs molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to 2-amino-N-(pyridin-3-yl)acetamide, such as other pyridine (B92270) and acetamide (B32628) derivatives, have demonstrated its utility in determining optimized molecular geometry and stability. tandfonline.comresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. researchgate.netmalayajournal.org

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-C (acetamide)~1.52 Å
C=O (acetamide)~1.23 Å
C-N (amide)~1.34 Å
N-H (amide)~1.01 Å
C-C (pyridine-acetamide link)~1.51 Å
C-N (pyridine ring)~1.34 Å
C-C (pyridine ring)~1.39 Å
C-H (pyridine ring)~1.08 Å
C-N-C (amide angle)~122°
O=C-N (amide angle)~123°

Note: These are predicted values based on DFT calculations of similar molecules and are subject to the level of theory used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the acetamide carbonyl group and the pyridine ring. DFT calculations for analogous compounds have been used to determine these energy levels and the resulting energy gap. tandfonline.commalayajournal.org The HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule and with other species.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV

Note: These are estimated values based on FMO analyses of structurally related pyridine and acetamide derivatives.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netthaiscience.info The MESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group and the amide N-H would exhibit positive potential, indicating their role as potential hydrogen bond donors. This information is crucial for understanding how the molecule might interact with a biological target. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and how it explores different shapes. academie-sciences.fr By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can reveal the accessible conformations of this compound in a given environment, such as in solution.

These simulations can help to understand the stability of different conformers predicted by DFT and the energy barriers between them. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability and flexibility of the molecule and its constituent parts, respectively. academie-sciences.fr This information is vital for understanding how the ligand might adapt its shape upon binding to a receptor.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bas.bg This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a protein.

Prediction of Binding Modes and Affinities

Docking studies can predict the specific binding mode of this compound within a protein's active site. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, studies on similar acetamide derivatives have shown the importance of hydrogen bonding interactions with key amino acid residues in the active site of enzymes like PIM-1 kinase. researchgate.net

The docking process also provides a scoring function that estimates the binding affinity of the ligand for the target protein. This binding affinity is often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. These predictions are instrumental in prioritizing compounds for further experimental testing. For example, a related compound, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide, was identified as a noncovalent inhibitor of the SARS-CoV 3CL protease through such screening and optimization processes. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterPredicted Value/Interaction
Binding Affinity (kcal/mol)-7.0 to -9.0
Key Hydrogen Bond DonorsAmide N-H, Amino N-H
Key Hydrogen Bond AcceptorsCarbonyl Oxygen, Pyridine Nitrogen
Interacting Amino Acid ResiduesAsp, Glu, Lys, Phe, Tyr

Note: These are hypothetical results based on docking studies of similar compounds against common drug targets like kinases.

Analysis of Key Interacting Residues in Biological Targets

Computational docking and molecular modeling studies have been instrumental in elucidating the binding modes of this compound and its analogs with various biological targets. These studies help to identify the key amino acid residues within the binding sites of proteins that are crucial for molecular recognition and inhibition.

One of the primary targets for which derivatives of this scaffold have been investigated is Glycogen Synthase Kinase-3 (GSK-3). Although a co-crystal structure for the parent compound is not available, studies on structurally related inhibitors have provided valuable insights. For instance, a co-crystal structure of a pyrimidin-2-ol-based GSK-3β inhibitor revealed that the phenolic hydroxyl group forms crucial hydrogen bonds with the hinge region residues Val 135 and Asp 133. iucr.org It is hypothesized that the amino-pyridine and acetamide moieties of this compound could engage in similar hydrogen bonding interactions within the ATP-binding site of GSK-3.

Another important target is the PIM kinase family, which are serine/threonine kinases implicated in various cancers. iucr.org Molecular docking studies of PIM-1 kinase inhibitors have shown that nitrogen-containing rings play a significant role in interacting with the protein. nih.gov For some pan-PIM kinase inhibitors, interactions with residues such as Asp128, Asp131, and Glu171 in the ATP pocket through hydrogen bonding have been observed. researchgate.net The pyridine ring and amide group of this compound are well-suited to form such interactions.

The table below summarizes the key interacting residues identified for analogs of this compound with their respective biological targets, as suggested by computational and experimental studies.

Biological TargetKey Interacting ResiduesType of Interaction
Glycogen Synthase Kinase-3β (GSK-3β)Val 135, Asp 133Hydrogen Bonding
PIM-1 KinaseAsp128, Asp131, Glu171Hydrogen Bonding

This table is based on data from related compounds and provides a predictive framework for the interactions of this compound.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Development

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. These studies systematically alter the chemical structure of a molecule and evaluate the effect of these changes on its biological activity, leading to the development of predictive models.

For derivatives of this compound, SAR studies have been conducted to explore the impact of substitutions on different parts of the molecule. For example, in a series of N-(pyridin-3-yl)-2-amino-isonicotinamides, which are close analogs, extensive structural variations around the pyridine ring and the amide group were explored to improve their potency as GSK-3 inhibitors. mdpi.com Similarly, SAR analysis of N-(pyridin-3-yl)acetamide derivatives has been performed to understand their interactions with PIM-1 kinase. iucr.org

The development of robust QSAR models relies on the application of various statistical methods to correlate structural descriptors with biological activity. For classes of compounds similar to this compound, several advanced statistical techniques have been employed.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These techniques are used to generate predictive models based on the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen-bond donor, and acceptor fields (in CoMSIA) of a series of aligned molecules. For instance, highly significant CoMFA and CoMSIA models have been established for 1,2-dihydropyridine derivatives, which share the pyridine core, to predict their anticancer activity. mdpi.com In one such study, a CoMFA model with a cross-validated q² of 0.70 and a CoMSIA model with a q² of 0.639 were developed, indicating good predictive power. mdpi.com

Other statistical methods that have been applied to aminopyridine derivatives include:

Multilinear Regression (MLR): Used to establish a linear relationship between molecular descriptors and activity.

Artificial Neural Networks (ANN): A non-linear method that can capture more complex relationships between structure and activity.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large. nih.gov

Ridge Regression: Employed when there is a high degree of correlation between predictor variables. nih.gov

These statistical approaches allow for the generation of predictive models that can guide the synthesis of new derivatives with enhanced biological activity.

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used as a 3D query to search large chemical databases for molecules that match these features, a process known as virtual screening.

For scaffolds related to this compound, pharmacophore models have been developed to identify new inhibitors for various targets. For instance, a mixed ligand/structure-based approach, which included pharmacophore modeling, has been used to perform virtual screening for novel GSK-3β inhibitors. nih.gov Similarly, pharmacophore-based virtual screening has been successfully applied to identify novel DNA gyrase B inhibitors with an acetamide scaffold. nih.govresearchgate.net

The general workflow for such a study typically involves:

Pharmacophore Model Generation: Based on a set of known active compounds or the ligand-binding site of a target protein.

Database Screening: Searching large chemical databases (e.g., ZINC, ChemDiv) with the pharmacophore model.

Filtering: Applying drug-likeness filters (e.g., Lipinski's rule of five) and other criteria to narrow down the hits.

Molecular Docking: Docking the filtered hits into the target protein's binding site to predict their binding affinity and orientation.

Biological Evaluation: Synthesizing and testing the most promising candidates in biological assays.

While a specific pharmacophore model for this compound is not reported, the aminopyridine and acetamide moieties represent key pharmacophoric features (hydrogen-bond donors and acceptors, aromatic ring) that are commonly used in the design of kinase inhibitors.

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to provide a rigorous definition of atoms in molecules and the chemical bonds between them. nih.gov This method allows for the characterization of the nature of chemical bonds, including covalent, ionic, and hydrogen bonds, based on the properties of the electron density at bond critical points (BCPs).

A BCP is a point along the bond path between two atoms where the electron density is at a minimum with respect to the bond path, but a maximum with respect to any orthogonal direction. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the bond's strength and nature.

While a specific QTAIM analysis of this compound is not available in the literature, we can infer the expected findings based on studies of its constituent functional groups.

Covalent Bonds: For the C-C, C-N, C-O, and C-H bonds within the molecule, QTAIM analysis would be expected to show a BCP between each pair of bonded atoms. For these covalent interactions, the Laplacian of the electron density (∇²ρ) would be negative, indicating a concentration of electron density in the internuclear region, which is characteristic of shared interactions.

Hydrogen Bonds: In a theoretical study of acetamide clusters, QTAIM analysis was used to characterize the N-H···O hydrogen bonds. iucr.org The presence of these interactions was confirmed by the existence of a BCP between the hydrogen and oxygen atoms. For such hydrogen bonds, the value of ρ at the BCP is relatively low, and ∇²ρ is positive, which is typical for closed-shell interactions like hydrogen bonds. It is plausible that intramolecular hydrogen bonds could exist in certain conformations of this compound, for instance, between the amide N-H and the pyridine nitrogen, which could be identified and characterized by QTAIM.

The table below summarizes the expected QTAIM parameters for different types of bonds that would be present in this compound.

Bond TypeExpected Electron Density (ρ) at BCPExpected Laplacian (∇²ρ) at BCPNature of Interaction
Covalent (e.g., C-C, C-N)HighNegativeShared (Covalent)
Hydrogen Bond (e.g., N-H···N)LowPositiveClosed-shell (Hydrogen Bond)

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative contributions to the crystal packing.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on closely related compounds provide a strong indication of the types of interactions that would be expected to dominate its crystal packing.

For example, a Hirshfeld surface analysis of 2-amino-3-hydroxypyridinium acesulfamate revealed that the crystal packing is dominated by O···H/H···O (43.1%) and H···H (24.2%) contacts, with a smaller contribution from N···H/H···N contacts (10%). nih.gov In another study on an N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the most important contributions to the Hirshfeld surface were from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) interactions. acs.org

Based on the functional groups present in this compound (amino group, pyridine ring, amide group), the following intermolecular contacts would be anticipated to be significant in its crystal structure:

N-H···O and N-H···N Hydrogen Bonds: The amino and amide N-H groups are excellent hydrogen-bond donors, while the carbonyl oxygen and the pyridine nitrogen are strong hydrogen-bond acceptors. These interactions would likely be prominent and appear as distinct red spots on the d_norm surface.

C-H···O and C-H···N Contacts: Weaker hydrogen bonds involving the C-H groups of the pyridine ring and the methylene (B1212753) bridge could also play a role in the crystal packing.

C-H···π and π···π Stacking Interactions: The pyridine ring could participate in stacking interactions with neighboring rings, which would be visible in the shape-index and curvedness maps of the Hirshfeld surface.

The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these different contacts, allowing for a detailed understanding of the supramolecular architecture of this compound in the solid state.

Structure Activity Relationship Sar and Rational Design Strategies for Derivatives

Systematic Modification of the Pyridine (B92270) Ring Moiety

The pyridine ring is a common motif in medicinal chemistry, valued for its ability to form hydrogen bonds and its metabolic stability. nih.gov Modifications to this ring in derivatives of the title compound have profound effects on biological activity.

Replacing the quinoline (B57606) A-ring of the anti-tubercular drug bedaquiline (B32110) with a pyridine heterocycle demonstrated that anti-tubercular activity could be retained. nih.gov This bioisosteric replacement is a key strategy in drug design. In one study, a series of 2-methoxypyridine-derived analogues were synthesized, revealing that mono-substituted aryl groups at the pyridine C5-position were generally favored over di-substituted rings. The 4-fluorophenyl derivative emerged as a particularly potent compound, suggesting that specific electronic and steric properties on the pyridine ring are crucial for activity against Mycobacterium tuberculosis. nih.gov

Further studies on 2-amino-3-aryl-5-(piperazinylphenyl)pyridine derivatives as ALK2 inhibitors for Fibrodysplasia Ossificans Progressiva showed that introducing aryl groups at the 3-position and other substituents at the 5-position of the pyridine ring significantly influences binding affinity and selectivity. acs.org In another context, the development of 3-(pyridin-3-yl)-2-oxazolidinone derivatives as antibacterial agents involved replacing a phenyl ring with a pyridine ring to enhance pharmacokinetic properties. nih.gov The position of the nitrogen within the ring and the substitution patterns are critical determinants of the molecule's interaction with its biological target. For instance, in the development of insecticidal agents, significant substitutions on the pyridine ring, such as cyano and distyryl groups, led to compounds with high potency against the cowpea aphid. periodikos.com.br

Table 1: Effect of Pyridine Ring Modification on Anti-tubercular Activity Data derived from studies on bedaquiline analogues where the quinoline ring was replaced by a pyridine moiety. nih.gov

Compound/ModificationC5-Aryl SubstituentRelative Potency (Compared to Bedaquiline)
Analogue 1Unsubstituted PhenylLower
Analogue 174-Fluorophenyl~0.9x (only one-fold less active)
Analogue 22,4-DifluorophenylLower
Analogue 33,4-DimethoxyphenylLower

Exploration of Substitutions on the Acetamide (B32628) Side Chain

The acetamide linker is not merely a spacer but plays an active role in orienting the terminal amino group and the pyridine ring for optimal target engagement. Research on 3-(pyridin-3-yl)-2-oxazolidinone antibacterial agents, which feature a related side chain, indicated that this region has strict steric limitations. nih.gov Only a small acetyl substituent was tolerated at the side chain, with larger aliphatic or aromatic groups leading to a loss of activity. This suggests the binding pocket accommodating this part of the molecule is narrow. nih.gov

In a separate study on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as anti-HIV agents, modifications to the acetamide portion were explored. nih.gov While the ether linkage differs from the amine in the title compound, the findings provide insight into the importance of the side chain. The length, rigidity, and electronic nature of the acetamide linker are critical for positioning the pharmacophoric elements correctly within the binding site of the HIV-1 reverse transcriptase. nih.gov General studies on flavonoid acetamide derivatives have also shown that modifications to the acetamide moiety can significantly impact crucial properties like bioavailability and antioxidant activity. mdpi.com

Impact of Amino Group Derivatization on Biological Activity

The terminal primary amino group is a key functional handle for derivatization, often serving as a crucial point of interaction with biological targets or as a site for attaching pro-drug moieties.

Significant derivatization was explored in the creation of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide compounds as reactivators of acetylcholinesterase (AChE) inhibited by nerve agents like sarin (B92409). researchgate.net In these derivatives, the amide N-H was converted to an N-OH (oxime), and the terminal amino group was transformed into a linker connected to a second quaternary pyridinium (B92312) salt. These extensive modifications were essential for their function, with one derivative, HNK-102, showing superior efficacy compared to the standard treatment, 2-PAM. researchgate.net

Other derivatization strategies focus on improving analytical detection or physicochemical properties. Reagents such as 2,4,6-trimethylpyrylium (TMPy) and 2-fluoro-1-methyl pyridinium (FMP)-based reagents are known to specifically modify primary amines. mdpi.com Such derivatization can enhance hydrophobicity and basicity, improving detection sensitivity in liquid chromatography/tandem mass spectrometry (LC-MS/MS), a technique vital for metabolism and pharmacokinetic studies. rsc.org

Table 2: Activity of N-(pyridin-3-yl)acetamide Derivatives with Amino Group Modification Data derived from studies on AChE reactivators. researchgate.net

Derivative SeriesModificationBiological Activity
HNK-seriesBis-quaternary pyridinium oximesPotent reactivators of sarin-inhibited AChE
HNK-102Specific bis-quaternary derivativeSuperior in vivo protection vs. sarin compared to 2-PAM

Rational Design Principles for Optimizing Potency and Selectivity

The development of advanced derivatives of 2-amino-N-(pyridin-3-yl)acetamide relies heavily on rational design principles, integrating computational methods with established medicinal chemistry strategies.

A key principle is bioisosterism , where a functional group is replaced by another with similar physical or chemical properties. The successful replacement of a phenyl ring with a pyridine ring to create antibacterial agents, or a quinoline with a pyridine for anti-tubercular compounds, exemplifies this approach. nih.govnih.gov Another strategy is molecular hybridization , where structural motifs from different active compounds are combined. This was used to design novel 2-(pyridin-3-yloxy)acetamide derivatives as anti-HIV-1 agents. nih.gov

Computational tools are indispensable for modern rational design. Molecular docking simulations are routinely used to predict the binding modes of designed compounds, providing insights for further optimization. For example, docking studies helped elucidate how derivatives bind to the HIV-1 reverse transcriptase, guiding the design of more potent inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) models are also employed to correlate chemical structures with biological activities, helping to predict the potency of novel compounds before synthesis. mdpi.com

A critical aspect of optimization is improving pharmacokinetic properties. A rational modification to improve aqueous solubility and oral bioavailability is the introduction of a pyridine N-oxide moiety, which was successfully implemented in a series of thrombin inhibitors. researchgate.net

Development of Lead Compounds for Specific Biological Targets

The application of SAR and rational design has led to the identification of lead compounds based on the N-(pyridin-3-yl)acetamide scaffold for a variety of diseases.

Anti-tubercular Agents: A 2-methoxy-5-(4-fluorophenyl)pyridine derivative of bedaquiline was identified as a potent lead compound, being only one-fold less active than bedaquiline itself. This discovery opens new avenues for developing safer anti-tubercular drugs. nih.gov

Anti-HIV Agents: Through molecular hybridization, compound 'Ij' from a series of 2-(pyridin-3-yloxy)acetamide derivatives was identified as the most active analogue against wild-type HIV-1, with an EC50 value of 8.18 μM, making it a lead for development as a non-nucleoside reverse transcriptase inhibitor. nih.gov

Nerve Agent Antidotes: The derivative HNK-102, a bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide, was identified as a lead compound and a potentially better replacement for 2-PAM in treating sarin poisoning due to its superior in vivo antidotal efficacy. researchgate.net

Cancer Therapy: SAR analysis of N-(pyridin-3-yl)acetamide derivatives has identified them as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancers like leukemia and prostate cancer. researchgate.net This establishes the scaffold as a promising starting point for developing novel oncology drugs.

Future Research Directions and Translational Perspectives in Chemical Biology

Identification of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of 2-amino-N-(pyridin-3-yl)acetamide and its analogs is continually expanding as new biological targets are identified. Initial studies have primarily focused on their role as inhibitors of certain kinases and enzymes involved in cell signaling pathways. However, recent research suggests that the applicability of this scaffold may extend to other, less explored therapeutic areas.

Future investigations will likely concentrate on identifying novel protein targets through high-throughput screening of diverse chemical libraries of this compound derivatives against a broad panel of enzymes and receptors. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics will be instrumental in de-convoluting the complex molecular interactions of these compounds within the cellular environment.

The exploration of new therapeutic areas is a key future direction. While the anti-cancer and anti-inflammatory properties of some derivatives are established, their potential in neurodegenerative diseases, metabolic disorders, and infectious diseases remains largely untapped. For instance, the ability of certain compounds to modulate signaling pathways implicated in neuronal survival could pave the way for novel treatments for Alzheimer's or Parkinson's disease.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases (e.g., EGFR, VEGFR), Histone Deacetylases (HDACs)Inhibition of tumor growth, angiogenesis, and metastasis.
Inflammation Cyclooxygenases (COX), Lipoxygenases (LOX)Modulation of inflammatory pathways.
Neurodegenerative Diseases Glycogen Synthase Kinase 3 (GSK-3), Monoamine Oxidase (MAO)Neuroprotective effects and modulation of neurotransmitter levels.
Infectious Diseases Bacterial or viral enzymesInhibition of microbial growth and replication.

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of this compound is typically straightforward, involving the acylation of 3-aminopyridine (B143674) with a suitable amino acid derivative. However, the generation of diverse and complex chemical libraries for structure-activity relationship (SAR) studies necessitates the development of more advanced and efficient synthetic methodologies.

Future synthetic efforts will likely focus on:

Combinatorial Chemistry: The use of solid-phase synthesis and automated parallel synthesis to rapidly generate large libraries of analogs with diverse substitutions on the acetamide (B32628) and pyridine (B92270) moieties.

Novel Coupling Reagents: The exploration of new and more efficient coupling reagents to improve reaction yields and reduce the formation of byproducts, particularly for sterically hindered substrates.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral derivatives, as the biological activity of enantiomers can differ significantly.

Late-Stage Functionalization: The development of techniques for the late-stage modification of the this compound scaffold, allowing for the rapid diversification of lead compounds.

These advancements will enable the synthesis of more complex and drug-like molecules with improved pharmacokinetic and pharmacodynamic properties.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound derivatives, a systems-level approach is required. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds.

Transcriptomics (RNA-Seq): Can identify changes in gene expression profiles in response to treatment, revealing the signaling pathways that are modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing direct insights into the molecular targets and downstream effects.

Metabolomics: Can reveal alterations in cellular metabolism, which can be a consequence of enzyme inhibition or the modulation of metabolic pathways.

By combining these multi-omics datasets, researchers can construct detailed models of the mechanism of action of this compound derivatives, leading to a more rational approach to drug design and development.

In Silico Drug Discovery and Design Pipelines for this compound Scaffold

Computational methods are playing an increasingly important role in drug discovery. For the this compound scaffold, in silico approaches can be used to:

Virtual Screening: Screen large virtual libraries of compounds against the three-dimensional structure of a biological target to identify potential hits.

Molecular Docking: Predict the binding mode and affinity of a compound to its target protein, providing insights into the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that relate the chemical structure of a compound to its biological activity, enabling the prediction of the activity of novel derivatives.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable drug-like properties.

The development of integrated in silico drug discovery pipelines will accelerate the identification and optimization of novel this compound-based drug candidates.

Application as Chemical Probes in Biological Systems

Beyond their therapeutic potential, this compound derivatives can also serve as valuable chemical probes to study biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, allowing researchers to investigate its role in cellular processes.

To be effective as a chemical probe, a compound should possess high potency, selectivity, and a well-characterized mechanism of action. By modifying the this compound scaffold, it is possible to develop such probes. For example, the introduction of a fluorescent tag or a reactive group can enable the visualization of the target protein within the cell or its identification through affinity-based proteomics.

The development of a toolbox of chemical probes based on the this compound scaffold will provide researchers with powerful tools to dissect complex biological pathways and identify novel drug targets.

Q & A

Basic: What synthetic strategies are effective for preparing 2-amino-N-(pyridin-3-yl)acetamide and its derivatives?

Answer:
The synthesis typically involves condensation reactions between pyridine-3-amine and activated acetamide precursors. For example, microwave-assisted methods (e.g., coupling 2-halophenoxy pyridin-3-amine with acetamide derivatives) can enhance reaction efficiency under mild conditions, reducing side products . Acidic or basic catalysts (e.g., HCl or K₂CO₃) are often employed to facilitate nucleophilic substitution or condensation. Post-synthesis purification may require column chromatography or recrystallization using solvents like ethanol or acetonitrile.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring and acetamide backbone.
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass spectrometry (ESI-MS) for molecular weight verification (e.g., [M+H]+ peak at m/z 180.2 for the base compound).
  • Melting point analysis to compare with literature values (e.g., 165–167°C for unmodified derivatives) .

Advanced: How can substituents on the pyridine or acetamide moieties influence biological activity?

Answer:
Substituents like halogens (Cl, Br) or hydroxyl groups (OH) alter electronic properties and binding affinity. For instance:

  • Electron-withdrawing groups (e.g., Cl at the pyridine 2-position) enhance metabolic stability but may reduce solubility.
  • Hydroxyl groups improve hydrogen-bonding interactions with biological targets, as seen in analogs with improved inhibition of integrin receptors .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) can hinder binding to shallow protein pockets.
    Methodologically, structure-activity relationship (SAR) studies require systematic synthesis of derivatives followed by in vitro assays (e.g., IC₅₀ determination) .

Advanced: What computational approaches are used to predict target interactions for this compound derivatives?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with proteins (e.g., integrin αIIbβ3 for anticoagulant activity) .
  • Density Functional Theory (DFT) to calculate electrostatic potential maps, identifying reactive sites for functionalization.
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories, evaluating hydrogen bonding and hydrophobic interactions .

Advanced: How can researchers resolve contradictory data in SAR studies for this compound class?

Answer:
Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

  • Dose-response validation : Replicate IC₅₀ measurements across multiple assays (e.g., fluorescence polarization vs. radiometric).
  • Metabolic profiling : Use liver microsomes to identify metabolites that may interfere with activity .
  • Crystallography : Resolve ligand-target co-crystal structures to confirm binding modes (e.g., RUC-2 binding to integrin receptors) .

Advanced: What strategies optimize the reaction yield of halogenated derivatives (e.g., 2-chloro-N-(pyridin-3-yl)acetamide)?

Answer:

  • Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. hours) and improves yield (up to 85%) by enhancing energy transfer .
  • Catalyst screening : Pd/C or CuI can accelerate halogenation, but may require inert atmospheres.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via approved chemical disposal protocols, noting potential aquatic toxicity (EC₅₀ < 1 mg/L for some derivatives) .

Advanced: How to design derivatives for improved pharmacokinetic properties (e.g., oral bioavailability)?

Answer:

  • LogP optimization : Aim for 1–3 to balance solubility and membrane permeability. Introduce polar groups (e.g., -OH) to reduce LogP if >3.
  • Pro-drug strategies : Mask amino groups with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance absorption, with enzymatic cleavage in vivo.
  • Plasma protein binding assays : Use equilibrium dialysis to identify derivatives with lower binding (e.g., <90%) for increased free drug availability .

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2-amino-N-(pyridin-3-yl)acetamide
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Reactant of Route 2
2-amino-N-(pyridin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.